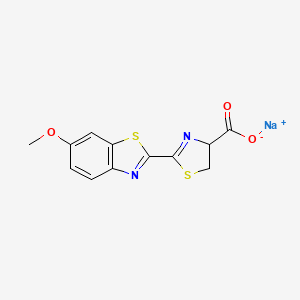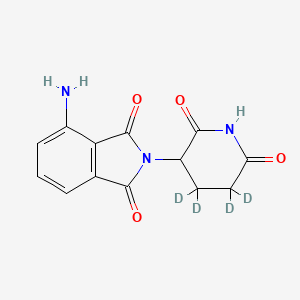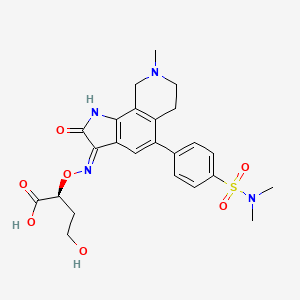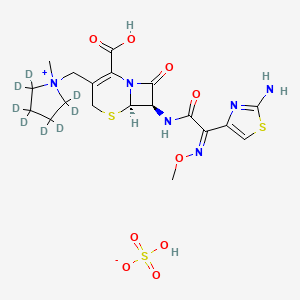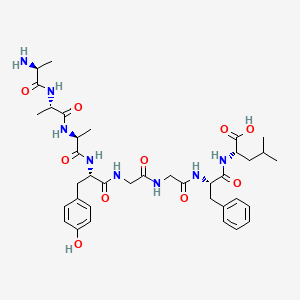
Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS, which can be automated to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反応の分析
Types of Reactions
Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of dityrosine.
Reduction: Formation of free thiols.
Substitution: Formation of modified peptides.
科学的研究の応用
Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu has various applications in scientific research:
Chemistry: Used in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the development of peptide-based materials and products
作用機序
The mechanism of action of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu involves its interaction with specific molecular targets and pathways. As a β-lipotropin peptide, it may bind to receptors and modulate signaling pathways involved in various physiological processes .
類似化合物との比較
Similar Compounds
Tyr-Gly-Gly-Phe-Leu: A shorter peptide with similar amino acid composition.
Ala-Ala-Ala-Tyr-Gly-Gly-Phe: A peptide missing the leucine residue.
Ala-Ala-Ala-Tyr-Gly-Gly: A peptide missing both phenylalanine and leucine residues
Uniqueness
Its combination of alanine, tyrosine, glycine, phenylalanine, and leucine residues contributes to its unique structure and function .
特性
分子式 |
C37H52N8O10 |
|---|---|
分子量 |
768.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C37H52N8O10/c1-20(2)15-29(37(54)55)45-36(53)28(16-24-9-7-6-8-10-24)43-31(48)19-39-30(47)18-40-35(52)27(17-25-11-13-26(46)14-12-25)44-34(51)23(5)42-33(50)22(4)41-32(49)21(3)38/h6-14,20-23,27-29,46H,15-19,38H2,1-5H3,(H,39,47)(H,40,52)(H,41,49)(H,42,50)(H,43,48)(H,44,51)(H,45,53)(H,54,55)/t21-,22-,23-,27-,28-,29-/m0/s1 |
InChIキー |
OGIGBGSIABCHIT-ZDDOPBRVSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


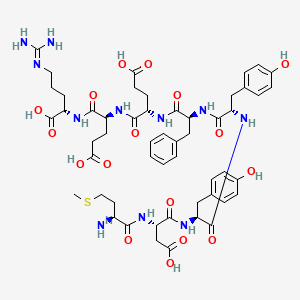
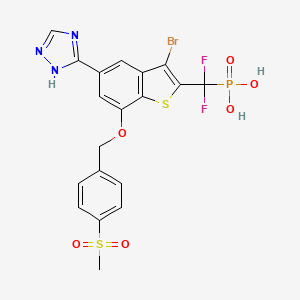
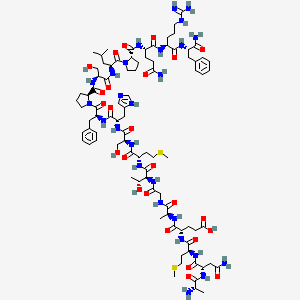

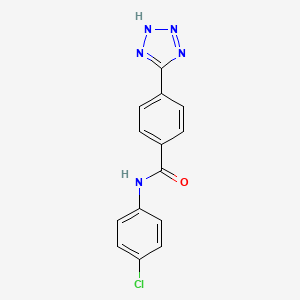

![N-(4-ethylphenyl)-2-[[4-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylamino]acetamide](/img/structure/B12393231.png)

![[(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B12393244.png)

